Bienvenue dans la boutique en ligne BenchChem!

N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

Lipophilicity Drug design Membrane permeability

N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide (CAS 606132-53-0) is a synthetic small-molecule quinazoline-thioacetamide hybrid with molecular formula C₂₀H₂₀ClN₃OS and molecular weight 385.91 g/mol. The compound features a 6-chloro-2-phenylquinazoline core linked via a thioether bridge to an N-butylacetamide side chain.

Molecular Formula C20H20ClN3OS
Molecular Weight 385.9 g/mol
Cat. No. B15166145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
Molecular FormulaC20H20ClN3OS
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H20ClN3OS/c1-2-3-11-22-18(25)13-26-20-16-12-15(21)9-10-17(16)23-19(24-20)14-7-5-4-6-8-14/h4-10,12H,2-3,11,13H2,1H3,(H,22,25)
InChIKeyOSKSOQKPKVLUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide (CAS 606132-53-0): Physicochemical Baseline and Compound-Class Context for Research Procurement


N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide (CAS 606132-53-0) is a synthetic small-molecule quinazoline-thioacetamide hybrid with molecular formula C₂₀H₂₀ClN₃OS and molecular weight 385.91 g/mol . The compound features a 6-chloro-2-phenylquinazoline core linked via a thioether bridge to an N-butylacetamide side chain. Its computed LogP of 5.80 and topological polar surface area (tPSA) of 83.67 Ų place it within the physicochemical space typical of membrane-permeable kinase-targeted scaffolds, though it has no reported bioactivity in ChEMBL as of the latest database release [1]. The quinazoline-thioacetamide class has demonstrated validated activity across anticancer (VEGFR-2 inhibition, MCF-7 cytotoxicity), antimicrobial, and acetylcholinesterase inhibition targets in peer-reviewed studies published 2020–2025, establishing a credible research application landscape for this compound as a screening candidate or SAR probe [2].

Why N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide Cannot Be Casually Replaced by In-Class Analogs: The N-Alkyl Chain Matters


Within the 2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide series, the N-alkyl substituent is the sole variable that differentiates members, yet it governs the compound's lipophilicity, membrane permeability, and target-binding pharmacophore. The N-butyl analog (LogP 5.80) occupies a distinct lipophilicity niche compared to the N-propyl (LogP 5.41, CAS 606132-56-3) and N-cyclopropyl (estimated LogP ~4.7, CAS 606132-57-4) variants . In quinazoline-thioacetamide SAR, N-alkyl chain length and branching directly modulate in vitro potency: the Ghorab 2024 study demonstrated that even within a set of closely related quinazoline-thioacetamides, MCF-7 IC₅₀ values spanned a >2-fold range (36.41–76.05 µM) and VEGFR-2 IC₅₀ values differed by >3.5-fold (0.176 vs. 0.618 µg/mL) depending on the specific substitution pattern [1]. Substituting one N-alkyl analog for another without experimental validation therefore introduces an uncontrolled variable in any biological assay or SAR campaign.

Quantitative Differentiation Evidence for N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide vs. Closest Structural Analogs


LogP Differentiation: N-Butyl Analog Occupies a Higher Lipophilicity Regime Than Its N-Propyl Homolog

The N-butyl target compound (CAS 606132-53-0) has a computed LogP of 5.80, which is 0.39 log units higher than the N-propyl analog (CAS 606132-56-3, LogP 5.41) . This difference corresponds to a theoretical ~2.5-fold increase in octanol-water partition coefficient, which directly impacts predicted membrane permeability and non-specific protein binding. Both compounds share an identical quinazoline-thioacetamide core and PSA (83.67 Ų), confirming that the LogP difference is driven exclusively by the additional methylene unit in the N-butyl chain.

Lipophilicity Drug design Membrane permeability

Class-Level Anticancer Potency Benchmark: Quinazoline-Thioacetamides Demonstrate MCF-7 Cytotoxicity Comparable to Doxorubicin

While no published MCF-7 IC₅₀ exists specifically for the N-butyl target compound, the quinazoline-thioacetamide class to which it belongs has been quantitatively validated by Ghorab & Ghorab (2024). In that study, ten quinazoline-thioacetamide derivatives (compounds 4–7, 9–11, 14, 16, 18) displayed MCF-7 cytotoxicity IC₅₀ values in the range of 36.41–76.05 µM, comparable to doxorubicin (IC₅₀ = 32.02 µM) [1]. Two lead compounds (9 and 14) were further profiled for VEGFR-2 kinase inhibition, yielding IC₅₀ values of 0.176 and 0.618 µg/mL respectively, versus sorafenib at 0.042 µg/mL [1]. The same study confirmed that γ-irradiation (8 Gy) augmented cytotoxicity of the thioacetamide derivatives, validating their radiosensitizer potential. The N-butyl target compound shares the identical 6-chloro-2-phenylquinazoline-thioacetamide pharmacophore scaffold with these validated compounds.

Anticancer VEGFR-2 inhibition MCF-7 cytotoxicity

Molecular Weight and Rotatable Bond Count: N-Butyl Analog Provides a Balanced Flexibility Profile for Ligand-Target Docking

The N-butyl compound (MW 385.91, 3 rotatable bonds per ZINC15) occupies an intermediate position in the molecular weight and flexibility spectrum of the 6-chloro-2-phenylquinazoline-thioacetamide series: it is heavier than the N,N-dimethyl analog (MW 357.86, CAS 606132-58-5) and N-cyclopropyl analog (MW 369.87, CAS 606132-57-4), but lighter than the N-phenyl analog (MW ~405.9) and N-(2-methylphenyl) analog (MW 419.93, CAS 332922-23-3) . The 3 rotatable bonds represent a moderate flexibility that may balance conformational entropy penalties upon target binding against the ability to adopt productive binding poses—a parameter known to influence ligand efficiency indices in fragment-based and HTS campaigns.

Molecular flexibility Ligand efficiency Physicochemical profiling

Drug-Likeness and ADME Predictability: PSA and H-Bond Profile Conform to Oral Bioavailability Criteria

The N-butyl target compound has a tPSA of 83.67 Ų (ChemSrc) or 45 Ų (ZINC15, using a different algorithm), with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. Under the Veber criteria for oral bioavailability (PSA ≤ 140 Ų; rotatable bonds ≤ 10), the compound is predicted to have favorable permeability characteristics [2]. This profile is identical across the N-alkyl series (N-propyl, N-butyl share the same PSA of 83.67 by the ChemSrc algorithm), meaning the N-butyl compound does not sacrifice drug-likeness relative to shorter-chain analogs while gaining lipophilicity. SwissADME-based analyses of structurally analogous quinazoline-thioacetamides in the 2025 Al-Karmalawy study confirmed that N-substituted quinazolinthioacetamides generally comply with Lipinski's Rule of Five and exhibit acceptable predicted oral absorption [2].

Drug-likeness ADME prediction Veber rules

Dual Therapeutic Potential: Quinazoline-Thioacetamide Scaffold Is Validated Across Anticancer and AChE Inhibitor Indications

The quinazoline-thioacetamide scaffold has demonstrated validated activity in two mechanistically distinct therapeutic areas: (a) anticancer VEGFR-2 inhibition—Ghorab 2024 reported VEGFR-2 IC₅₀ values of 0.176–0.618 µg/mL for lead thioacetamides with apoptosis induction confirmed via caspase-3 activation and Bax/Bcl-2 modulation [1]; and (b) acetylcholinesterase (AChE) inhibition—Al-Karmalawy et al. (2025) reported that N-substituted quinazolinthioacetamide 3e achieved AChE IC₅₀ = 9.26 nM, surpassing the clinical standard donepezil (IC₅₀ = 16.43 nM) [2]. While these specific compounds differ in their full substitution patterns from the N-butyl target, they share the core quinazoline-thioacetamide pharmacophore, demonstrating that this scaffold can be productively tuned toward kinase or cholinesterase targets through systematic N-alkyl and peripheral substitution optimization.

Multi-target drug discovery AChE inhibition Kinase inhibition

Recommended Research Application Scenarios for N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide Based on Quantitative Evidence


SAR Probe in N-Alkyl Chain Length–Activity Relationship Studies for Quinazoline-Thioacetamide Kinase Inhibitors

The N-butyl compound serves as the mid-to-high lipophilicity representative (LogP 5.80) in a systematic N-alkyl SAR series spanning N-cyclopropyl through N-phenyl analogs. Its 0.39 LogP increment over the N-propyl analog, combined with identical core PSA, makes it the ideal probe for isolating the contribution of lipophilicity to cellular potency and off-target binding in VEGFR-2 or EGFR inhibition assays . The class-level MCF-7 cytotoxicity benchmark (IC₅₀ ~36–76 µM for quinazoline-thioacetamides) provides a quantitative frame of reference for contextualizing any newly generated data [1].

Screening Library Component for VEGFR-2-Dependent Cancer Cell Line Panels with Radiosensitizer Readout

Given the Ghorab 2024 demonstration that quinazoline-thioacetamide derivatives act as both VEGFR-2 inhibitors (IC₅₀ = 0.176–0.618 µg/mL) and γ-radiation sensitizers (8 Gy dose augmented cytotoxicity), the N-butyl compound is a rational inclusion in focused screening libraries targeting radiosensitizer discovery for breast cancer (MCF-7) or other VEGFR-2-overexpressing tumor models [1]. Its favorable Veber drug-likeness metrics (tPSA ≤ 140 Ų; rotatable bonds ≤ 10) support progression to in vivo pharmacokinetic studies if in vitro activity is confirmed [2].

Multi-Target Probe for Evaluating Quinazoline-Thioacetamide Scaffold Plasticity Across Kinase and Cholinesterase Targets

The documented activity of the quinazoline-thioacetamide core against both VEGFR-2 (anticancer) and acetylcholinesterase (neurodegeneration, AChE IC₅₀ = 9.26 nM for optimized analog 3e) supports deploying the N-butyl compound as a scaffold-plasticity probe in parallel screening cascades [3]. Altering only the N-alkyl substituent (butyl vs. the optimized substitution in 3e) allows researchers to test whether the thioacetamide-quinazoline pharmacophore retains target-class promiscuity or whether specific N-alkyl chains drive target selectivity, an important consideration for chemical biology tool compound development.

Physicochemical Benchmarking Standard for LogP-Dependent Cellular Uptake Studies in the Quinazoline Series

With its well-characterized LogP (5.80 by ChemSrc algorithm) and the availability of lower-logP analogs (N-propyl, LogP 5.41; N-cyclopropyl, estimated ~4.7), the N-butyl compound can serve as a high-logP calibration standard in cellular permeability or PAMPA assays . Researchers can use this compound to establish the upper bound of the lipophilicity-permeability relationship within the 6-chloro-2-phenylquinazoline-thioacetamide series, generating quantitative Structure-Permeability Relationship (SPR) data that informs the design of future analogs with optimized cellular exposure.

Quote Request

Request a Quote for N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.